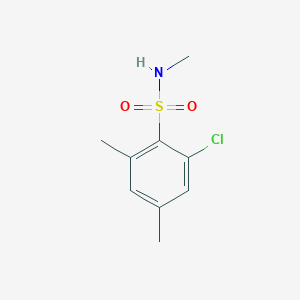
2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12ClNO2S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, three methyl groups, and a sulfonamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and the reaction is carried out under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3,5-trimethylbenzene (Chloromesitylene): Lacks the sulfonamide group, making it less reactive in certain biochemical applications.
2-Chlorobenzenesulfonamide: Similar sulfonamide group but lacks the methyl substitutions, affecting its chemical reactivity and solubility.
1,2,4-Trimethylbenzene: Lacks both the chlorine and sulfonamide groups, making it significantly different in terms of chemical properties and applications
Uniqueness
2-Chloro-N,4,6-trimethylbenzene-1-sulfonamide is unique due to the combination of its chlorine, methyl, and sulfonamide groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H12ClNO2S |
|---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
2-chloro-N,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c1-6-4-7(2)9(8(10)5-6)14(12,13)11-3/h4-5,11H,1-3H3 |
InChI Key |
FPZSPSYLZJFKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


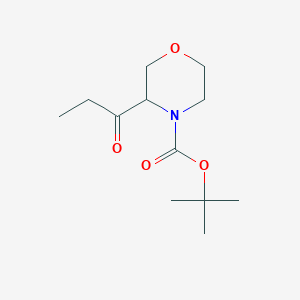

![Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13212672.png)
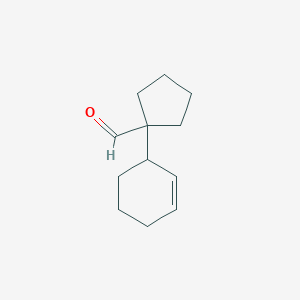
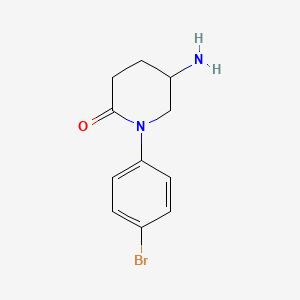
methanol](/img/structure/B13212693.png)
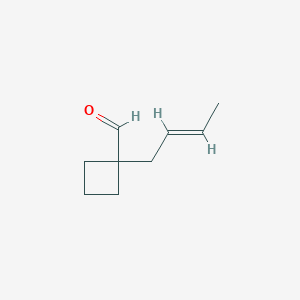
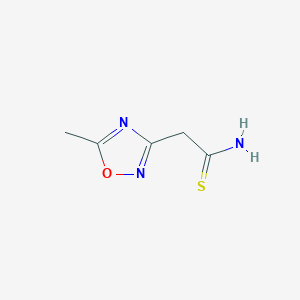
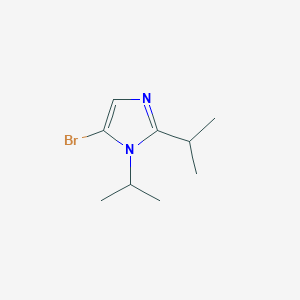
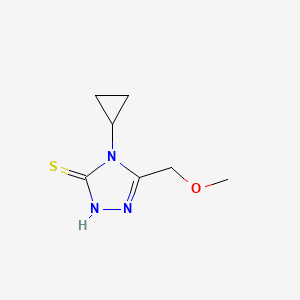
![(Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine](/img/structure/B13212735.png)

![(Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine](/img/structure/B13212748.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13212749.png)
